Product packaging for 1H-Purin-6-amine-8-14C(Cat. No.:CAS No. 5019-49-8)

1H-Purin-6-amine-8-14C

Cat. No.: B1614819
CAS No.: 5019-49-8
M. Wt: 137.12 g/mol
InChI Key: GFFGJBXGBJISGV-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purin-6-amine-8-14C, more commonly known as Adenine-8-14C, is a stable isotopically labeled form of the fundamental purine nucleobase, adenine. This compound is synthesized with a carbon-14 atom at the 8th position of the purine ring system, as denoted by its molecular formula C 5 H 5 N 5 and a molecular weight of 137.12 g/mol . It serves as a critical tracer in biochemical and pharmacological research, enabling scientists to elucidate metabolic pathways, study the biosynthesis of nucleic acids (DNA and RNA), and investigate nucleotide turnover with high precision. The incorporation of the 14C label allows for sensitive detection and quantification in complex biological systems using techniques such as liquid scintillation counting and autoradiography. As a building block of genetic material, this labeled adenine is particularly valuable in studies of cell proliferation, purine metabolism disorders, and the mechanisms of antimetabolite drugs . Researchers also utilize it in the development and testing of novel pharmaceutical compounds, including investigations into P300 inhibitors for cancer therapy and other targeted treatments . The product is offered with a specified radiochemical purity and is supplied with comprehensive analytical data to ensure experimental reproducibility and integrity. This compound is provided as a solid and requires storage as per safety guidelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B1614819 1H-Purin-6-amine-8-14C CAS No. 5019-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5019-49-8

Molecular Formula

C5H5N5

Molecular Weight

137.12 g/mol

IUPAC Name

7H-purin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+2

InChI Key

GFFGJBXGBJISGV-NJFSPNSNSA-N

SMILES

C1=NC2=NC=NC(=C2N1)N

Isomeric SMILES

C1=NC(=C2C(=N1)N=[14CH]N2)N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N

Other CAS No.

5019-49-8

Origin of Product

United States

Radiosynthesis and Isotopic Purity Characterization

Methodological Approaches for 8-14C Labeling of Adenine (B156593)

The introduction of a carbon-14 (B1195169) atom at the 8-position of the adenine molecule is a precise process that has been approached through several synthetic routes. A common strategy involves the ring closure of a pyrimidine (B1678525) precursor with a labeled one-carbon source.

One established method utilizes 4,5,6-triaminopyrimidine as the starting pyrimidine. This compound is reacted with a C14-labeled formic acid derivative to form the imidazole (B134444) ring portion of the purine (B94841) structure, thereby incorporating the radiolabel at the desired C-8 position. An early challenge with this approach was the potential for exchange between the labeled formyl group and the solvent, such as formamide, which could lead to a significant dilution of the isotope in the final product. acs.org

To circumvent this issue, researchers have developed more efficient methods. One such improved method involves heating 4,5,6-triaminopyrimidine sulfate (B86663) with an equimolar amount of formyl-labeled N-formylmorpholine, which results in a high yield of adenine-8-14C. acs.org Another successful approach starts with 4,6-diamino-5-formamidopyrimidine (B1223167) sulfate, where the formyl group is already labeled with 14C. Heating this precursor with diethanolamine (B148213) facilitates the ring closure to form adenine-8-14C in good yield and without isotopic dilution. acs.org

The choice of synthetic route can be influenced by factors such as the desired specific activity, the scale of the synthesis, and the availability of starting materials. The following table summarizes key aspects of these methodologies:

Starting MaterialLabeling ReagentSolvent/CatalystYield (%)Isotopic DilutionReference
4,5,6-Triaminopyrimidine[14C]Formic AcidFormamideLowerSignificant acs.org
4,5,6-Triaminopyrimidine Sulfate[14C]N-FormylmorpholineHeat92Minimal acs.org
4,6-Diamino-5-formamidopyrimidine-14C SulfateDiethanolamineHeat75None acs.org

Analytical Verification of Radiochemical Purity and Isotopic Integrity

Following the radiosynthesis, it is imperative to ascertain the radiochemical purity and isotopic integrity of the 1H-Purin-6-amine-8-14C. Radiochemical purity refers to the percentage of the total radioactivity that is present in the desired chemical form, in this case, adenine. manchester.ac.uk Isotopic integrity confirms that the radiolabel is located at the intended position within the molecule.

A suite of analytical techniques is employed to provide a comprehensive characterization of the final product. High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is a cornerstone for determining radiochemical purity. selcia.comsnmjournals.org This technique separates the labeled adenine from any radioactive impurities that may have formed during the synthesis or as a result of self-decomposition over time. iaea.org Thin-Layer Chromatography (TLC) with autoradiography offers another method for separating and visualizing the radioactive components of a sample. selcia.commoravek.com

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound, thereby verifying the incorporation of the 14C atom. selcia.com For determining the precise location of the label, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR if a stable 13C-labeled analogue is synthesized in parallel, or in some cases, specialized techniques with 14C, can be utilized to confirm the isotopic integrity. manchester.ac.uk

The results of these analyses are typically compiled into a Certificate of Analysis, which provides a detailed summary of the compound's quality. selcia.com The following table outlines the common analytical methods and their primary purpose in the characterization of this compound.

Analytical TechniquePurposeInformation Provided
Radio-High-Performance Liquid Chromatography (Radio-HPLC)Determination of Radiochemical PurityPercentage of radioactivity associated with the adenine peak relative to total radioactivity.
Radio-Thin-Layer Chromatography (Radio-TLC)Determination of Radiochemical PuritySeparation of radioactive components and assessment of their relative abundance.
Mass Spectrometry (MS)Confirmation of Molecular WeightVerification of the incorporation of the 14C isotope by observing the expected mass shift.
Nuclear Magnetic Resonance (NMR) SpectroscopyVerification of Isotopic IntegrityConfirmation of the position of the label within the molecular structure.
Liquid Scintillation CountingQuantification of RadioactivityMeasurement of the total radioactivity and specific activity of the sample. creative-proteomics.com

Through the careful selection of synthetic methodology and rigorous analytical verification, researchers can obtain high-quality this compound, a crucial radiotracer for advancing our understanding of fundamental biological processes. wuxiapptec.com

Investigating Purine Metabolic Pathways with 1h Purin 6 Amine 8 14c

De Novo Purine (B94841) Nucleotide Biosynthesis Pathway

The de novo pathway for purine synthesis is a metabolically expensive process that builds purine rings from simpler precursors like amino acids and formate (B1220265). nih.gov While 1H-Purin-6-amine-8-14C, as a pre-formed purine, is not a direct substrate for this pathway, its introduction into cellular systems provides a powerful tool to investigate the pathway's regulation and dynamics.

Tracing Incorporation of this compound into Precursors

Direct incorporation of the intact [8-14C]adenine molecule into precursors of the de novo pathway does not occur. Instead, its utility in this context is indirect. Once salvaged into the nucleotide pool, the labeled adenine (B156593) contributes to the levels of adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). oup.com These adenine nucleotides are not only end-products but also key allosteric regulators of the de novo pathway. nih.gov

Furthermore, in some biological systems, the salvaged [8-14C]adenine can be metabolically converted and its radiolabel can appear in other purine pools. For instance, studies have shown that radioactivity from [8-14C]adenosine (a related precursor) can be recovered in both adenine (74%) and guanine (B1146940) (26%) residues of RNA, indicating a conversion pathway from AMP to GMP. oup.comresearchgate.net This interconversion allows researchers to trace the flow of the carbon-14 (B1195169) label through various branches of purine metabolism, providing insights into the relative activities of these pathways. Tracking the distribution of the 14C label from salvaged adenine into the broader purine nucleotide and nucleic acid pools helps quantify the complex interplay between the salvage and de novo pathways. oup.com

Analysis of Regulatory Mechanisms Governing De Novo Synthesis

The de novo purine synthesis pathway is tightly regulated by feedback inhibition to conserve cellular resources. nih.gov The end-products of the pathway, namely adenine and guanine nucleotides, act as inhibitors of the early, rate-limiting steps. By introducing [8-14C]adenine, researchers can track its conversion to radiolabeled AMP, ADP, and ATP and correlate the concentrations of these regulatory molecules with the activity of the de novo pathway.

Table 1: Regulatory Effects of Exogenous Purines on De Novo Synthesis This table illustrates the feedback mechanism where purines, which can be traced using labeled adenine, regulate their own synthesis. Data is conceptualized from findings in human lymphoblast studies. nih.gov

Exogenous Purine AddedOverall De Novo Synthesis RateDe Novo Adenine Nucleotide SynthesisDe Novo Guanine Nucleotide Synthesis
None (Control)100%100%100%
Adenine (low concentration)~60-70%~30-50%~120%
Guanine (low concentration)~60-70%~120%~30-50%

Dynamics of Purinosome Formation and Function in De Novo Synthesis

The enzymes of the de novo purine synthesis pathway can assemble into dynamic, transient metabolic complexes known as purinosomes. bohrium.comjst.go.jp This clustering is thought to enhance the efficiency of the pathway by channeling substrates between enzymes. nih.gov The formation and disassembly of purinosomes are regulated by cellular conditions, including the availability of purines. jst.go.jpresearchgate.net

Studies have shown that purinosome formation can be controlled by the presence or absence of adenine in the culture medium. google.com In yeast and human cells, depleting purines from the medium induces the formation of fluorescently-tagged purinosomes, while adding adenine causes the complexes to disassemble into a diffuse state. google.com Although these studies often use fluorescent protein tags for visualization, the underlying principle involves the cellular sensing of purine levels. The use of this compound allows researchers to quantify the rate at which salvaged adenine replenishes the intracellular purine nucleotide pools, which in turn signal the disassembly of the purinosome. This provides a method to study the kinetics and concentration-dependence of purine-mediated regulation of this metabolic machinery. nih.govgoogle.com

Purine Salvage Pathways

The purine salvage pathways are energetically favorable routes that recycle purine bases and nucleosides from the breakdown of nucleic acids and from dietary sources. researchgate.net this compound is an ideal substrate for directly studying the activity of these pathways.

Adenine Phosphoribosyltransferase Activity and Nucleotide Formation

The principal enzyme for adenine salvage is Adenine Phosphoribosyltransferase (APRT). researchgate.netasm.org This enzyme catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP). asm.org The standard and most direct method for measuring APRT activity involves using [8-14C]adenine as a substrate. researchgate.nethilarispublisher.com

In a typical assay, cell lysates are incubated with [8-14C]adenine and PRPP. scispace.com The reaction is stopped, and the radiolabeled product, [14C]AMP, is separated from the unreacted [8-14C]adenine substrate using chromatographic techniques or precipitation. researchgate.netscispace.com The amount of radioactivity incorporated into AMP is then quantified by liquid scintillation counting, providing a direct measure of the enzyme's activity. scispace.com This assay is crucial for diagnosing APRT deficiency, a genetic disorder that leads to kidney stone disease and renal failure. researchgate.netsemanticscholar.org In affected individuals, APRT activity is null or severely reduced. researchgate.netsemanticscholar.org

Table 2: Representative APRT Activity in Human Erythrocytes This table shows typical results from an APRT assay using [8-14C]adenine, highlighting the clear distinction between healthy individuals and those with APRT deficiency.

Sample TypeAPRT Activity (nmol AMP formed/mg Hb/h)
Healthy Control16–32 oup.com
APRT Deficient (Type I)Undetectable semanticscholar.org
Heterozygous Carrier6.9 (Reduced) oup.com

Adenosine Kinase Mediated Phosphorylation of this compound-derived Adenosine

While APRT is the main pathway for adenine salvage, another key salvage enzyme is Adenosine Kinase (ADK), which phosphorylates adenosine to form AMP. nih.govnih.gov While ADK acts on adenosine, not adenine directly, the metabolism of [8-14C]adenine can still provide insights into this interconnected pathway. For [8-14C]adenine to be utilized by ADK, it must first be converted to [8-14C]adenosine. This conversion can occur via a reverse reaction catalyzed by purine nucleoside phosphorylase (PNP), combining adenine with ribose-1-phosphate.

In many cell types, however, the primary fate of exogenous adenine is through the APRT pathway. oup.com The metabolism of adenosine, often traced using [8-14C]adenosine, is largely directed towards phosphorylation by ADK or deamination to inosine (B1671953). escholarship.orgahajournals.org Studies using [8-14C]adenosine have been instrumental in characterizing ADK kinetics and its regulation. nih.govasm.org For instance, in Toxoplasma gondii, ADK activity was measured by monitoring the formation of radiolabeled nucleotides from [8-14C]adenosine. asm.org While less direct, comparing the metabolic fates of [8-14C]adenine and [8-14C]adenosine in the same system can help delineate the relative contributions of the APRT and ADK salvage pathways to the total adenine nucleotide pool. oup.com

Comparative Salvage Efficiencies in Diverse Biological Systems

The purine salvage pathway is a crucial metabolic route that recycles purine bases, like adenine, derived from the breakdown of nucleic acids or from dietary sources, converting them back into nucleotides. This process is more energy-efficient than de novo synthesis. plos.org The efficiency of this pathway, particularly for adenine, varies significantly across different organisms and even between tissues within the same organism. Utilizing this compound allows for a quantitative comparison of these salvage activities.

Studies in mammals have revealed distinct tissue-specific patterns for adenine utilization. In rabbits, for instance, the conversion of intravenously administered [8-14C]adenine into adenine nucleotides is highly active in the duodenum, kidney, liver, and lung. researchgate.netnih.gov In contrast, tissues such as the heart, red blood cells, skeletal muscle, and brain exhibit relatively low rates of adenine salvage. researchgate.netnih.gov The kidney, in particular, has been identified as a primary organ for recycling purine bases and nucleosides. nih.gov Research on human subjects with chronic renal failure has shown an increased rate of adenine incorporation into the erythrocyte adenine nucleotide pool, which correlates with the severity of the disease. researchgate.net

In the plant kingdom, purine salvage is also a vital process. Suspension-cultured cells of Arabidopsis thaliana readily incorporate radioactivity from [8-14C]adenine into nucleotides and RNA, with the salvage activity being particularly high during the early stages of cell proliferation. epa.huresearchgate.net Similarly, in white spruce (Picea glauca) somatic embryos, the salvage of adenine is high during the initial, rapid cell proliferation stages but declines as the embryo develops. nih.gov Studies on tea plants (Camellia sinensis) show that exogenously supplied [8-14C]adenine is rapidly metabolized, with substantial amounts of radioactivity found in salvage products like nucleotides and RNA in both leaves and roots. oup.comoup.com

Even among microorganisms, such as halophilic archaea, and in various tumor models, the salvage of adenine is a key pathway for nucleotide synthesis. asm.org In tumor xenografts, the salvage of adenine was found to be more efficient at labeling AMP pools compared to the salvage of adenosine. nih.gov

Biological SystemTissue/Cell TypeObserved Salvage EfficiencyReference
RabbitDuodenum, Kidney, Liver, LungHigh researchgate.netnih.gov
RabbitHeart, Red Blood Cell, Skeletal Muscle, BrainLow researchgate.netnih.gov
HumanKidneyHigh nih.gov
HumanErythrocytes (Chronic Renal Failure)Increased with disease severity researchgate.net
Plant (Arabidopsis thaliana)Suspension-cultured cellsHigh, especially in early proliferation epa.huresearchgate.net
Plant (Picea glauca)Somatic embryosHigh in early development, declines with maturation nih.gov
Plant (Camellia sinensis)Leaves and RootsHigh (rapidly metabolized) oup.comoup.com
Tumor ModelXenograftsAdenine salvage more efficient than adenosine nih.gov

Purine Catabolism and Degradation

When not salvaged, purine bases undergo catabolism, a degradative process that breaks them down into simpler molecules. The use of this compound has been instrumental in tracing the steps of adenine degradation, from its initial oxidation to the formation of final excretory products.

Identification of Oxidized Adenine Derivatives (e.g., 8-oxyadenine, 2,8-dioxyadenine)

The initial steps of adenine catabolism often involve oxidation. Xanthine (B1682287) oxidase can act on adenine to produce oxidized derivatives. Studies in rabbits administered with [8-14C]adenine showed that a portion of the radioactivity was excreted in the urine as a mixture of 8-oxyadenine and 2,8-dioxyadenine. researchgate.netnih.gov After four hours, approximately 11% of the infused dose was recovered as these two oxidized metabolites in nearly equal amounts. nih.gov The formation of 2,8-dioxyadenine (also known as 2,8-dihydroxyadenine) is of particular clinical interest, as it is poorly soluble and can precipitate in the renal tubules, leading to kidney stone formation and nephropathy in individuals with adenine phosphoribosyltransferase (APRT) deficiency. researchgate.net Mouse models lacking the Aprt gene also form renal stones composed of a tautomeric form of 2,8-dihydroxyadenine. researchgate.net

OrganismExperimental ConditionIdentified Oxidized DerivativesKey FindingsReference
RabbitIntravenous infusion of [8-14C]adenine8-oxyadenine, 2,8-dioxyadenine~11% of infused radioactivity excreted as these derivatives in urine within 4 hours. nih.gov
MouseAPRT knockout model2,8-dihydroxyadenine (tautomer)Identified as the chemical component of renal stones. researchgate.net

Characterization of Terminal Catabolites (e.g., uric acid, allantoin (B1664786), allantoate)

The final products of purine catabolism vary significantly among different species. In humans and other primates, the primary end product is uric acid. nih.gov In most other mammals, uric acid is further oxidized by the enzyme uricase to allantoin. nih.gov In fish and amphibians, allantoin is hydrolyzed to allantoate, which can be further broken down.

In plants, the purine degradation pathway also leads to ureides. Studies using [8-14C]adenosine in Catharanthus roseus cells demonstrated that most of the radioactivity was eventually transferred to allantoin and allantoate. researchgate.net Similarly, in Arabidopsis thaliana, radioactivity from labeled purine bases was incorporated into allantoin and allantoic acid. epa.hu These compounds can serve as important nitrogen storage and transport molecules in certain plant species. researchgate.net

Tracer studies in rats using 14C-labeled formate showed that allantoin in the liver had a higher specific radioactivity than uric acid, confirming its position downstream in the catabolic pathway in these animals. nih.gov

Organism GroupPrimary Terminal Catabolite(s)Reference
Humans & Higher PrimatesUric acid nih.gov
Most Mammals (e.g., mice, rats)Allantoin nih.govnih.gov
Plants (e.g., A. thaliana, C. roseus)Allantoin, Allantoate epa.huresearchgate.net

Release of Labeled Carbon Dioxide from Purine Ring Degradation

In some organisms, the purine ring can be completely degraded, ultimately releasing carbon dioxide. The use of this compound allows for the detection of this complete catabolism by measuring the release of labeled 14CO2.

In plants, the extent of purine ring degradation to CO2 can be limited. For example, in Arabidopsis thaliana cells incubated with [8-14C]purine bases, the release of 14CO2 after four hours corresponded to only 2-3% of the total radioactivity taken up by the cells. epa.hu However, chase experiments with Catharanthus roseus cells showed a transfer of radioactivity from [8-14C]adenosine to CO2 over a longer period. researchgate.net The release of 14CO2 from radiolabeled adenine has also been used as evidence for the operation of purine degradation pathways in navel orange fruit. ashs.orggrafiati.com In some microorganisms, the production of 14CO2 from [14C]adenine implies the formation of allantoin, although the pathway may be incomplete if it does not serve as a nitrogen source for growth. grafiati.com This suggests that the complete breakdown of the purine ring to CO2 is a variable process, dependent on the organism and its metabolic state.

Macromolecular Incorporation and Turnover Studies

Integration of 1H-Purin-6-amine-8-14C into Nucleic Acids (DNA and RNA)

Studies across various biological systems have demonstrated the efficient uptake and incorporation of this compound into both DNA and RNA. asm.organnualreviews.org This process is fundamental to understanding the rates of transcription and replication under different physiological and experimental conditions. The radioactive carbon at the 8th position of the purine (B94841) ring allows for sensitive detection and quantification of newly synthesized nucleic acid chains.

The quantification of this compound incorporation provides a robust method to determine the rates of RNA and DNA synthesis. In studies with the yeast Saccharomyces cerevisiae, the incorporation of adenine-8-14C was measured to assess macromolecule synthesis. asm.org For instance, in pulse-labeling experiments, the amount of radiolabel incorporated into RNA was determined by precipitating the cellular content and measuring the radioactivity. asm.org

Research on mice fed with [14C]adenine-labeled RNA showed that the utilization of the ingested adenine (B156593) for the synthesis of tissue nucleic acids was limited, with approximately 2-5% of the radioactivity being incorporated 4 hours after feeding. nih.gov This incorporation was primarily observed in the gastrointestinal tissue and the liver. nih.gov

Incorporation of this compound into Nucleic Acids in Yeast

MacromoleculeIncorporation MeasurementKey FindingReference
RNARadioactivity in precipitated cell cultureThe majority of incorporated adenine-8-14C is found in RNA. asm.org
DNARadioactivity in alkali-resistant fractionA minor fraction (around 2%) of the incorporated label is found in DNA, reflecting the high RNA-to-DNA ratio. asm.org

A consistent finding across multiple studies is the differential incorporation of this compound into RNA compared to DNA. This disparity is largely attributed to the relative rates of transcription and replication, as well as the abundance of RNA in the cell.

In yeast, which has a high RNA-to-DNA ratio of approximately 50:1, it was observed that only about 2% of the incorporated adenine-8-14C was present in DNA, with the vast majority being channeled into RNA synthesis. asm.org This highlights the high transcriptional activity in these cells. Similarly, in perfused rat hearts, a rapidly synthesized species of RNA was found to account for a significant portion of the incorporated [14C]adenylate. nih.gov

Studies in the adult feline neuraxis also showed the uptake of adenine-8-C14 into the nuclear DNA of non-dividing cells, indicating that DNA synthesis, albeit at a low level, can occur even in terminally differentiated cells. nih.gov

Differential Incorporation of this compound: RNA vs. DNA

Organism/SystemObservationImplicationReference
Yeast (S. cerevisiae)~98% of incorporated label in RNA, ~2% in DNA.Significantly higher rate of RNA synthesis compared to DNA replication. asm.org
Perfused Rat HeartA rapidly synthesized RNA species is a major recipient of labeled adenylate.Highlights the dynamic nature of specific RNA populations. nih.gov

Dynamics of Adenine Nucleotide Pools (AMP, ADP, ATP)

The administration of this compound allows for the labeling of the intracellular adenine nucleotide pool, enabling the study of the turnover and interconversion of AMP, ADP, and ATP. These nucleotides are not only building blocks for nucleic acids but are also central to cellular energy transfer.

In human platelets, labeling with [14C]adenine has been used to distinguish between different intracellular compartments of adenine nucleotides. nih.gov This technique has allowed for the precise measurement of changes in the cytoplasmic and mitochondrial pools of ATP, ADP, and AMP. nih.gov Studies have shown that the radioactive label is transferred from the metabolically active, non-releasable nucleotide pool to the storage pool. ashpublications.org

Research on rat skeletal muscle has utilized changes in AMP, ADP, and ATP levels to understand metabolic regulation during contraction and anoxia. While not directly using this compound, these studies demonstrate the importance of monitoring the dynamics of these pools, which can be effectively traced using radiolabeled adenine. nih.gov

Turnover Studies of Adenine Nucleotide Pools with Labeled Adenine

Cell TypeLabeled PrecursorKey FindingsReference
Human Platelets[14C]adenineAllows for the measurement of cytoplasmic/mitochondrial adenine nucleotide concentrations and their changes. The specific radioactivity of actin-bound ADP is the same as other metabolic adenine nucleotides. nih.gov
Human Platelets14C-adenosine or 14C-adenineThe 14C label is transferred from the metabolic pool to the releasable storage pool as ATP, where it is partially hydrolyzed to ADP. ashpublications.org
Rat Heart[3H]adenosineRadioactivity was found in AMP, ADP, and predominantly in ATP, allowing for the calculation of the adenine nucleotide synthesis rate. ahajournals.org

Cellular and Tissue Specific Metabolic Fate of 1h Purin 6 Amine 8 14c

Cellular Uptake and Intracellular Distribution Kinetics

The entry of 1H-Purin-6-amine-8-14C into cells is a rapid process observed across different biological systems. In studies using guinea-pig cerebral tissues, both radiolabeled adenine (B156593) and its nucleoside form, adenosine (B11128), are quickly taken up from the surrounding fluid during in vitro incubation. nih.govnih.gov This swift uptake is a hallmark of the purine (B94841) salvage pathway, a critical metabolic route that recycles purine bases to synthesize nucleotides.

Once inside the cell, the distribution of the 14C label is dynamic. A significant portion of the exogenous adenine is rapidly metabolized into other compounds, with very little remaining as the free base. nih.gov In plant systems like Camellia sinensis (tea) seedlings, adenine is efficiently converted into the corresponding adenine nucleotide pool, comprising adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). nih.gov Some of this ATP is subsequently utilized for the synthesis of RNA. nih.gov Similarly, studies on the feline neuraxis have demonstrated the incorporation of the 14C label from adenine into the nuclear DNA of non-dividing cells.

This rapid conversion and incorporation into macromolecules indicate that cells possess highly efficient mechanisms for salvaging adenine to support nucleic acid synthesis and energy metabolism. The kinetics favor immediate utilization, preventing the accumulation of the free purine base within the intracellular environment.

Metabolic Partitioning within Subcellular Compartments

Following its uptake, this compound is partitioned into various metabolic pathways that operate in distinct subcellular compartments. The primary fate of salvaged adenine is its conversion to AMP by the enzyme adenine phosphoribosyltransferase (APRT). This reaction occurs in the cytoplasm and effectively traps the purine within the cell as a nucleotide.

The newly synthesized [8-14C]AMP joins the cytoplasmic nucleotide pool and can undergo several transformations:

Phosphorylation: It can be successively phosphorylated to [8-14C]ADP and [8-14C]ATP, the cell's primary energy currency.

Nucleic Acid Synthesis: [8-14C]ATP and its deoxy form, dATP, are transported into the nucleus for incorporation into RNA and DNA, respectively. Studies in Arabidopsis thaliana cells show that radioactivity from [8-14C]adenine is predominantly found in salvage products like nucleotides and RNA. researchgate.net

Interconversion: Some AMP can be converted to inosine (B1671953) monophosphate (IMP) via AMP deaminase, which can then be used to synthesize guanine (B1146940) nucleotides. This interconversion pathway has been observed in plants, where radioactivity from [8-14C]adenine is recovered in both adenine (~70%) and guanine (~30%) residues of RNA. researchgate.net

This metabolic partitioning highlights the central role of the cytoplasm in processing exogenous adenine and channeling it towards either energy production or as a precursor for macromolecular synthesis within the nucleus.

Organ-Specific Purine Metabolism in Model Systems

The metabolism of this compound varies significantly among different organs and tissues, reflecting their unique physiological roles and metabolic demands.

The liver plays a central role in purine metabolism. In studies with primary rat cardiomyocyte cultures, which serve as a model for heart muscle, prelabeling the adenine nucleotide pool with [14C]adenine showed that the majority of radioactivity accumulates in adenine nucleotides. wikipedia.org The main pathway for AMP degradation in these cells proceeds through dephosphorylation to adenosine, rather than through deamination to IMP. wikipedia.org The primary purine product released from these cells is hypoxanthine (B114508). wikipedia.org In the rat liver itself, purine nucleotide catabolism ultimately leads to the formation of uric acid and allantoin (B1664786). wikipedia.org The liver is a key site for both the synthesis and degradation of purines, maintaining homeostasis for the entire organism.

The kidneys are the principal route for the excretion of purine metabolism end products. While specific studies detailing the full urinary metabolite profile of this compound are not extensively detailed, the known pathways of purine degradation indicate the expected metabolites. In humans and other primates, the final product of adenine catabolism is uric acid. In most other mammals, uric acid is further oxidized to allantoin. Therefore, following administration of [14C]adenine, the radioactivity in urine would be primarily associated with these end products. Studies on related purine analogue drugs, such as azathioprine, confirm that metabolites are overwhelmingly excreted via the kidneys. nih.gov

Brain: In guinea-pig cerebral tissues, absorbed [14C]adenine is incorporated into the intracellular nucleotide pool. nih.govnih.gov Upon stimulation, these tissues release a variety of 14C-labeled compounds, including adenosine, inosine, and hypoxanthine, with smaller amounts of nucleotides and adenine itself. nih.govnih.gov This indicates an active turnover and release of purines, which can act as neuromodulators in the central nervous system. nih.govnih.gov

Heart: As observed in cardiomyocyte models, the heart muscle actively salvages adenine to maintain its high energy charge, with most of the label accumulating in the adenine nucleotide (ATP, ADP, AMP) pool. wikipedia.org The degradation pathway favors the production of adenosine, which is a potent regulator of coronary blood flow.

Lung: Purine metabolism is an active process in lung tissue. While specific tracer studies with [14C]adenine in healthy lung tissue are not widely detailed, research on lung adenocarcinoma highlights the critical role of these pathways in cell proliferation and the tumor microenvironment, suggesting that the fundamental salvage and synthesis pathways are operative in this organ. nih.gov

Duodenum, Skeletal Muscle: Detailed studies focusing specifically on the metabolic fate of this compound in the duodenum and skeletal muscle were not prominently available in the reviewed literature. However, it is expected that these tissues also possess active purine salvage pathways to support their energetic and proliferative needs.

Plant tissues exhibit robust and distinct patterns of purine metabolism. Studies using [8-14C]adenine in tea seedlings (Camellia sinensis) and the model plant Arabidopsis thaliana provide detailed insights.

In Camellia sinensis, the uptake of adenine is more rapid in leaf segments than in root segments. In both tissues, the salvage of adenine into nucleotides and subsequent incorporation into RNA is highly efficient. nih.gov However, the downstream metabolism differs significantly. In leaves, a notable portion of the radioactivity is channeled into the biosynthesis of purine alkaloids like theobromine (B1682246) and caffeine (B1668208). nih.gov This pathway is much less active in the roots. nih.gov

In Arabidopsis thaliana, administered [8-14C]adenine is also primarily directed towards salvage products (nucleotides and RNA). researchgate.net A key finding in this species is the evidence for the conversion of adenine nucleotides to guanine nucleotides, as approximately 28-30% of the radioactivity incorporated into RNA is found in guanine residues. researchgate.net

Below is an interactive data table summarizing the metabolic fate of [8-14C]adenine in the leaves and roots of Camellia sinensis seedlings after 10 hours of incubation.

Metabolic Fate of [8-14C]Adenine in Camellia sinensis Tissues (% of Total Radioactivity Uptake) nih.gov
MetaboliteLeaf Segments (%)Root Segments (%)
Nucleotides~50~60
RNA~20~20
Theobromine~5<1
Caffeine~2<1
Allantoin (Degradation Product)~10~5
CO2 (Degradation Product)~5~2
Other (including free adenine, adenosine, etc.)~8~12

Enzymatic Regulation and Interplay with Other Metabolic Pathways

Characterization of Enzyme Activities Utilizing 1H-Purin-6-amine-8-14C as a Substrate

The primary metabolic route for this compound within the cell is the purine (B94841) salvage pathway. This pathway is energetically favorable compared to de novo synthesis and is catalyzed by specific enzymes that recognize adenine (B156593) as a substrate. wikipedia.org

Adenine Phosphoribosyltransferase (APRT) is the principal enzyme responsible for integrating adenine into the nucleotide pool. uniprot.orgnih.gov It catalyzes the magnesium-dependent transfer of a phosphoribosyl group from 5-phospho-α-D-ribose-1-diphosphate (PRPP) to adenine, yielding adenosine (B11128) monophosphate (AMP) and pyrophosphate. wikipedia.orgresearchgate.net This reaction is a cornerstone of purine salvage. nih.gov

The affinity of human APRT for its substrates has been quantified, providing insight into its efficiency. These kinetic parameters are crucial for understanding the enzyme's capacity to salvage adenine under physiological conditions.

Table 1: Kinetic Constants of Human Adenine Phosphoribosyltransferase (APRT)
SubstrateMichaelis Constant (Km)Source
Adenine (this compound)4 µM uniprot.org
5-phospho-α-D-ribose-1-diphosphate (PRPP)8.9 µM uniprot.org

Adenosine Kinase (AdK) catalyzes the phosphorylation of adenosine (a nucleoside) to AMP, using ATP as the phosphate (B84403) donor. wikipedia.orguniprot.org It is important to note that AdK's substrate is adenosine, not the free purine base adenine. Therefore, this compound is not a direct substrate for this enzyme. However, free adenine can act as an inhibitor of the adenosine kinase reaction, highlighting the competitive interplay between different components of the purine salvage pathways. nih.gov

Purine Nucleoside Phosphorylase (PNP) is another key enzyme in purine metabolism. Its primary function in mammals is the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine (B1671953) and guanosine, to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. ebi.ac.ukwikipedia.org Mammalian PNP does not exhibit significant activity towards 6-aminopurine nucleosides like adenosine, and therefore plays no direct role in cleaving an adenosine molecule to yield adenine. wikipedia.orgnih.gov It is noteworthy that some bacterial species possess distinct adenosine phosphorylase enzymes capable of this conversion, but this activity is not a feature of mammalian purine metabolism. nih.gov

Xanthine (B1682287) Oxidase (XO) is a critical enzyme in the terminal steps of purine degradation, responsible for the oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid. nih.govphysiology.orgebi.ac.uk this compound (adenine) is not a direct substrate for Xanthine Oxidase. For adenine to be catabolized via this pathway, it must first be converted into hypoxanthine through a multi-step process.

The primary route for this conversion begins with the product of the APRT reaction, AMP.

Deamination: AMP is deaminated by AMP deaminase to form inosine monophosphate (IMP).

Dephosphorylation: IMP is then dephosphorylated by 5'-nucleotidases to the nucleoside inosine.

Phosphorolysis: Inosine is cleaved by Purine Nucleoside Phosphorylase (PNP) into the purine base hypoxanthine and ribose-1-phosphate. nih.gov

Once hypoxanthine is formed, it enters the final catabolic pathway where Xanthine Oxidase catalyzes its oxidation to uric acid, which is the final excretion product in humans. researchgate.net

Cross-Talk with One-Carbon Metabolism Pathways

A significant metabolic interplay exists between the purine salvage pathway, which utilizes this compound, and one-carbon metabolism. The de novo synthesis of the purine ring is an energetically expensive process that is heavily reliant on the one-carbon pool, which provides two carbon atoms (C2 and C8) for the ring structure. creative-proteomics.commdpi.com These single-carbon units are shuttled by tetrahydrofolate (THF) cofactors, with the ultimate source often being amino acids like serine. nih.gov

The salvage of pre-formed adenine via APRT is a critical energy-conserving mechanism. nih.gov By recycling adenine to form AMP, the cell can bypass the entire 10-step de novo synthesis pathway. This has a direct impact on one-carbon metabolism; by reducing the demand for de novo purine synthesis, the salvage pathway lessens the cellular requirement for one-carbon units from the folate cycle. mdpi.com This crosstalk ensures that cellular resources are allocated efficiently. During periods of rapid growth when nucleotide demand is high, both pathways are active, but the salvage pathway provides a means to rapidly replenish the adenylate pool without the significant metabolic cost associated with de novo synthesis. wikipedia.org

Influence of Cellular Energy Status on Purine Metabolism

The salvage reaction catalyzed by APRT produces AMP from adenine. researchgate.net This product, AMP, is a key allosteric activator of AMPK. nih.govresearchgate.net Therefore, the active salvage of adenine directly contributes to the signaling cascade that reports on the cell's energy level.

When cellular energy is low and the AMP:ATP ratio is high, activated AMPK initiates a broad metabolic response to restore energy balance. It phosphorylates downstream targets to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways. nih.govresearchgate.net A key anabolic process inhibited by AMPK activation is de novo purine synthesis, which has a high ATP cost. frontiersin.org This creates a crucial regulatory feedback loop: the salvage of adenine produces AMP, which activates AMPK, which in turn suppresses the more energy-demanding de novo synthesis pathway. This mechanism prioritizes the energetically efficient salvage pathway when cellular energy resources are scarce, ensuring that the cell can maintain its necessary pool of adenine nucleotides while conserving energy.

Advanced Research Applications of 1h Purin 6 Amine 8 14c

Mechanistic Studies in Models of Metabolic Dysregulation (e.g., purine (B94841) metabolism disorders)

Disorders of purine metabolism, such as Lesch-Nyhan syndrome (LNS), are characterized by enzymatic defects that disrupt the delicate balance between purine synthesis, salvage, and degradation. nih.govmerckmanuals.com LNS results from a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), a key component of the purine salvage pathway. nih.govsciensage.info This pathway is an energy-efficient mechanism that recycles purine bases like hypoxanthine (B114508) and guanine (B1146940) back into their respective nucleotides. erndim.org In the absence of functional HPRT, these bases are shunted towards the degradation pathway, leading to a massive overproduction of uric acid, the final product of purine catabolism in humans. nih.govnih.gov

1H-Purin-6-amine-8-14C is an indispensable tool for investigating the pathophysiology of such disorders. While HPRT's primary substrates are hypoxanthine and guanine, related enzymes in the salvage pathway, such as adenine (B156593) phosphoribosyltransferase (APRT), utilize adenine. erndim.org Radiolabeled adenine allows researchers to assess the activity of these salvage pathways in patient-derived cells or animal models. For instance, a radiolabeled HPRT activity assay was developed to detect low levels of nucleotide conversion, which was crucial in defining the spectrum of the disease beyond the classic phenotype. nih.gov

In a typical experimental setup, cultured fibroblasts or erythrocytes from patients and healthy controls are incubated with Adenine-8-14C. The cells are then lysed, and the acid-soluble metabolites are separated using techniques like high-performance liquid chromatography (HPLC) or paper chromatography. nih.govresearchgate.net The radioactivity incorporated into adenine nucleotides (AMP, ADP, ATP) is quantified. In cells with functional purine salvage pathways, a significant portion of the radiolabel is incorporated into the nucleotide pool. Conversely, in models of certain purine metabolism disorders, this incorporation is altered, providing a direct measure of the enzymatic defect and pathway dysfunction.

Table 1: Illustrative Results of [8-14C]Adenine Incorporation in Fibroblasts
Cell LineMetabolic FractionRadioactivity Incorporated (cpm/mg protein)Interpretation
Healthy ControlAdenine Nucleotides (ATP, ADP, AMP)150,000Active purine salvage and incorporation into energy currency.
Uric Acid5,000Basal level of purine degradation.
LNS Model (HPRT Deficient)Adenine Nucleotides (ATP, ADP, AMP)145,000APRT activity is intact, so adenine salvage is largely unaffected.
Uric Acid55,000Increased degradation of purines due to blockage in the HPRT-dependent salvage pathway.

Investigation of Purine Alkaloid Biosynthesis (e.g., Caffeine (B1668208) in plants)

Many plants synthesize a class of secondary metabolites known as purine alkaloids, with caffeine and theobromine (B1682246) being the most well-known examples. igem.org These compounds are derived from purine nucleotides. igem.org The biosynthetic pathway of these alkaloids has been extensively studied using this compound as a metabolic precursor in plants like Coffea (coffee) and Camellia sinensis (tea).

Tracer experiments using [8-14C]adenine have been fundamental in elucidating the step-by-step conversion process. When leaf discs or fruit segments are incubated with radiolabeled adenine, it is readily absorbed and metabolized. imrpress.comresearchgate.netnih.gov The label is first incorporated into the purine nucleotide pool (AMP, ADP, ATP) through the purine salvage pathway. researchgate.net From there, it enters the main caffeine biosynthetic pathway, which proceeds through a sequence of intermediates: xanthosine (B1684192)7-methylxanthosine (B1261978)7-methylxanthine (B127787) → theobromine → caffeine. imrpress.comnih.gov

By harvesting the plant tissue at different time points and analyzing the distribution of radioactivity among these compounds, researchers can map the flow of metabolites and identify key enzymatic steps. For example, studies in young coffee fruits using [8-14C]adenine showed that after an 18-hour incubation, the radioactivity was distributed among purine alkaloids, RNA, purine nucleotides, and degradation products. researchgate.net Similar experiments in specific plant varieties have revealed why some plants accumulate theobromine but not caffeine; for instance, Camellia irrawadiensis efficiently converts [8-14C]adenine to theobromine but shows no detectable incorporation into caffeine, indicating limited activity of the final N-methyltransferase enzyme that converts theobromine to caffeine. imrpress.com

Table 3: Metabolic Fate of [8-14C]Adenine in Coffee (Coffea arabica) Fruit Segments After 18-Hour Incubation
Metabolite ClassSpecific Compound(s)Distribution of Radioactivity (%)
Purine AlkaloidsCaffeine25.5
Theobromine10.2
Monomethylxanthines5.1
Nucleic AcidsRNA18.0
Purine NucleotidesAMP, ADP, ATP15.0
Degradation ProductsAllantoin (B1664786)8.5
Xanthine (B1682287)3.2
CO22.5
OtherUnidentified12.0

Data conceptualized from findings reported in studies on coffee fruit metabolism. researchgate.net

Studies on Cytokinin Activity and Plant Growth Regulation

Cytokinins are a class of phytohormones that are fundamental regulators of plant growth and development, promoting cell division (cytokinesis), chloroplast differentiation, and nutrient allocation. nih.govmdpi.com Structurally, cytokinins are N6-substituted adenine derivatives. researchgate.netoup.com The biosynthesis of these crucial hormones begins with precursors from the purine nucleotide pool, making adenine a direct ancestor.

The use of this compound has been pivotal in tracing the biosynthetic pathways of various cytokinin species. When radiolabeled adenine is supplied to plant tissues, it is incorporated into the ATP and ADP pools, which are the primary substrates for the enzyme isopentenyltransferase (IPT). This enzyme catalyzes the first committed step in cytokinin biosynthesis by attaching an isoprene (B109036) side chain to the N6 position of the adenine moiety. researchgate.net

By tracking the C14 label, researchers can follow the conversion of adenine into the initial cytokinin products, such as isopentenyladenosine (iP), and their subsequent modifications to form other active cytokinins like trans-zeatin (B1683218) (tZ) and dihydrozeatin (DHZ). oup.com These tracer studies are essential for understanding where cytokinins are synthesized in the plant (e.g., roots vs. shoots), how they are transported, and how their levels are regulated by other signals, such as the hormone auxin. nih.gov Furthermore, adding adenine sulfate (B86663) to culture media has been shown to enhance shoot multiplication, acting similarly to cytokinins by encouraging the growth of lateral buds, which underscores the role of adenine derivatives in plant growth regulation. researchgate.net

Table 4: Major Classes of Adenine-Derived Cytokinins in Plants
Cytokinin TypeExample CompoundPrimary Role in Plants
Isopentenyladenine (iP)-typeN6-(Δ2-Isopentenyl)adenineActive cytokinin, precursor to zeatin-type cytokinins. oup.com
Zeatin (Z)-typetrans-Zeatin (tZ)Highly active, common cytokinin in higher plants, promotes cell division. oup.com
Dihydrozeatin (DHZ)-typeDihydrozeatinActive cytokinin, often more stable than zeatin. oup.com
Aromatic6-Benzylaminopurine (BAP)Synthetic cytokinin widely used in plant tissue culture to induce shoot formation. mdpi.com

Analytical Methodologies for 1h Purin 6 Amine 8 14c and Its Metabolites in Research

Radiometric Detection Techniques for Quantification (e.g., Liquid Scintillation Counting)

Liquid Scintillation Counting (LSC) is a cornerstone technique for the quantification of beta-emitting radionuclides like Carbon-14 (B1195169) (¹⁴C), making it indispensable for studies involving 1H-Purin-6-amine-8-14C. uwm.edufrontiersin.orgrevvity.com This method offers high counting efficiency and is suitable for a variety of sample types, including plasma, urine, and tissue homogenates. taylorandfrancis.com

The fundamental principle of LSC involves the sample being intimately mixed with a liquid scintillation cocktail. uwm.edunrc.gov This cocktail contains a solvent and a scintillator (or fluor). The beta particles emitted by the ¹⁴C in the sample transfer their energy to the solvent molecules, which in turn excite the scintillator molecules. As the scintillators return to their ground state, they emit photons of light. frontiersin.org These light flashes are detected by photomultiplier tubes (PMTs) and converted into electrical pulses, which are then counted. The resulting counts per minute (CPM) can be converted to disintegrations per minute (DPM) to determine the absolute radioactivity of the sample. taylorandfrancis.com

Several factors can influence the accuracy of LSC measurements. Quenching, which is the reduction in light output, can occur due to impurities in the sample or the cocktail itself. Color quenching happens when colored substances in the sample absorb the emitted light before it reaches the PMTs. To correct for quenching, various methods are employed, such as the use of an external standard.

In research, LSC is used to determine the total radioactivity in a given sample, providing a quantitative measure of this compound and its metabolites. For instance, after administration of the radiolabeled compound, radioactivity in urine can be directly measured by mixing aliquots with a scintillation cocktail. taylorandfrancis.comnih.gov For solid samples like tissues or feces, combustion in a sample oxidizer is often performed. The resulting ¹⁴CO₂ is then trapped and counted using LSC. taylorandfrancis.com This approach ensures that all radioactivity within the sample is accounted for, providing crucial data for mass balance studies. nih.gov

Chromatographic Separation Methods for Metabolite Profiling (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

To understand the metabolic fate of this compound, it is essential to separate the parent compound from its various metabolites. Chromatographic techniques are paramount for achieving this separation, with Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) being the most commonly employed methods.

Thin-Layer Chromatography (TLC) is a relatively simple and rapid technique used for the qualitative and semi-quantitative analysis of radiolabeled compounds. In TLC, a small amount of the sample extract is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. The separated radiolabeled spots can be visualized and quantified using autoradiography or by scraping the spots and analyzing them with Liquid Scintillation Counting.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful separation technique that offers higher resolution, speed, and sensitivity compared to TLC. In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation of this compound and its metabolites is based on their interactions with the stationary phase.

A common application involves coupling the HPLC system with a radioactivity detector, such as a flow scintillation analyzer. This setup allows for the continuous monitoring of radioactivity in the column eluent, generating a radiochromatogram that shows peaks corresponding to the different radiolabeled compounds. By comparing the retention times of these peaks with those of known standards, metabolites can be tentatively identified.

For example, in studies investigating the metabolism of [8-¹⁴C]adenine in plant cells, HPLC has been instrumental. researchgate.net The data below illustrates the distribution of radioactivity among different metabolites after a 4-hour incubation period.

MetabolitePercentage of Total Radioactivity (%)
Adenine (B156593)15.2
Adenosine (B11128)2.8
AMP25.6
ADP11.3
ATP35.1
Guanine (B1146940)3.5
Other6.5
Data derived from studies on the metabolic fate of [8-¹⁴C]adenine in cultured plant cells. researchgate.net

This detailed metabolite profile provides valuable insights into the salvage pathways and interconversion of purine (B94841) nucleotides.

Autoradiography and Imaging Techniques for Tissue and Cellular Distribution

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues, cells, or even whole organisms. This method provides spatial information on where this compound and its metabolites accumulate, offering insights into their sites of action and metabolic activity.

The basic principle of autoradiography involves placing a sample containing the radiolabeled compound in close contact with a photographic emulsion or a radiation detector. The beta particles emitted from the ¹⁴C atoms expose the emulsion, creating a latent image. After a suitable exposure time, the emulsion is developed, revealing a pattern of silver grains that corresponds to the location of the radioactivity in the sample.

Whole-body autoradiography can be used to study the distribution of this compound throughout an entire animal. After administration of the compound, the animal is sacrificed, frozen, and sectioned. The thin sections are then exposed to a film or a phosphor imaging plate to visualize the distribution of radioactivity across different organs and tissues.

Microautoradiography provides a higher level of resolution, allowing for the localization of radioactivity at the cellular and subcellular levels. In this technique, thin tissue sections are coated with a photographic emulsion. After exposure and development, the tissue can be stained and examined under a microscope. The silver grains overlying specific cells or organelles indicate the sites of radiolabel accumulation. For example, studies have used autoradiography to demonstrate the incorporation of adenine-8-¹⁴C into the nuclear DNA of non-dividing cells. nih.gov

More advanced imaging techniques, such as positron emission tomography (PET), can also be used for in vivo imaging of radiolabeled compounds, although this typically requires positron-emitting isotopes like ¹¹C rather than ¹⁴C. However, the fundamental principle of using radioactivity to trace the fate of a molecule remains the same. These imaging techniques are invaluable for correlating the biochemical data obtained from radiometric and chromatographic analyses with the anatomical and physiological context of the organism.

Q & A

Q. How can researchers optimize the synthesis and characterization of 1H-Purin-6-amine-8-¹⁴C for isotopic purity in experimental settings?

Methodological Answer: To ensure isotopic purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and quantify the labeled compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, can confirm the position-specific incorporation of the ¹⁴C isotope. Cross-validate results against reference data from authoritative databases like the NIST Chemistry WebBook . Document all synthesis protocols in detail, including reagent purity, reaction conditions, and purification steps, to enable replication .

Q. What analytical techniques are most effective for detecting ¹⁴C incorporation in 1H-Purin-6-amine-8-¹⁴C during metabolic studies?

Methodological Answer: Liquid scintillation counting (LSC) is the gold standard for quantifying ¹⁴C radioactivity in biological samples. For structural confirmation, combine LSC with tandem mass spectrometry (LC-MS/MS) to correlate isotopic labeling with metabolic byproducts. Compare fragmentation patterns with unlabeled analogs to distinguish isotopic effects from genuine metabolic transformations .

Advanced Research Questions

Q. How should researchers address contradictory data in tracer studies involving 1H-Purin-6-amine-8-¹⁴C, such as unexpected isotopic dilution or metabolic pathway divergence?

Methodological Answer: Systematically re-examine experimental variables:

  • Verify isotopic stability under experimental conditions (e.g., pH, temperature) using accelerated stability testing.
  • Replicate assays with internal standards (e.g., ¹³C-labeled controls) to isolate technical vs. biological variability.
  • Employ statistical tools like ANOVA to assess significance of discrepancies .
  • Cross-reference findings with prior studies on purine metabolism to identify potential enzyme isoform-specific behaviors .

Q. What experimental design principles are critical for minimizing bias in ¹⁴C tracer studies using 1H-Purin-6-amine-8-¹⁴C?

Methodological Answer:

  • Hypothesis-driven design : Frame questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure alignment with metabolic hypotheses .
  • Controls : Include negative controls (unlabeled analogs) and positive controls (e.g., known inhibitors of purine metabolism).
  • Dosage calibration : Base ¹⁴C concentrations on prior kinetic studies to avoid saturation effects, and validate using dose-response curves .

Q. How can researchers resolve reproducibility challenges when replicating ¹⁴C-based purine metabolism studies across different laboratory settings?

Methodological Answer:

  • Protocol standardization : Share detailed step-by-step methodologies, including equipment calibration records and reagent lot numbers.
  • Data transparency : Publish raw datasets (e.g., scintillation counts, chromatograms) in supplementary materials.
  • Collaborative validation : Use inter-laboratory studies to identify systemic errors, such as variations in scintillation cocktail efficiency or detector sensitivity .

What novel research questions could emerge from integrating 1H-Purin-6-amine-8-¹⁴C with emerging technologies like single-cell metabolomics or CRISPR-based pathway editing?

Methodological Answer:

  • Single-cell applications : Combine ¹⁴C tracing with microfluidic platforms to track purine utilization heterogeneity in rare cell populations. Validate using spike-in controls to account for background noise.
  • CRISPR integration : Use gene-edited cell lines with silenced purine salvage enzymes (e.g., HGPRT) to isolate specific metabolic pathways. Cross-validate with stable isotope-resolved metabolomics (SIRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.